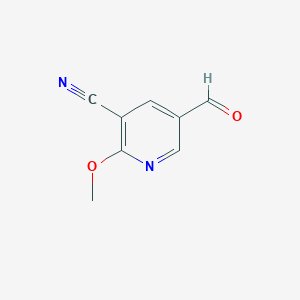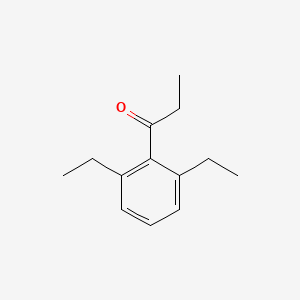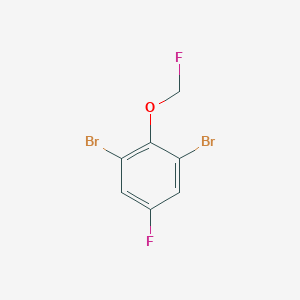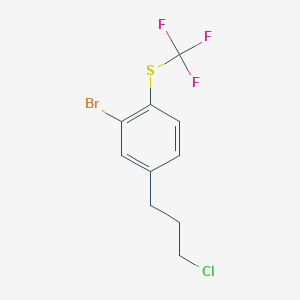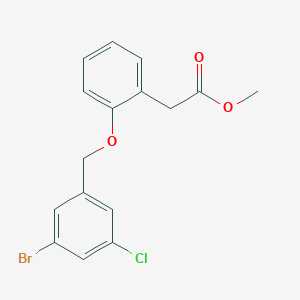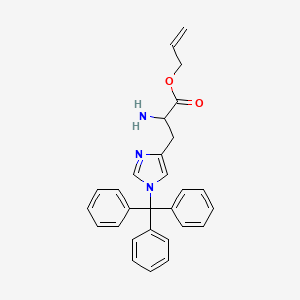
2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is a complex organic compound that features a trityl-protected imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran and methanol, and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the trityl protecting group.
Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can lead to the removal of the trityl group, exposing the imidazole ring.
Applications De Recherche Scientifique
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action for (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazol-4-yl)ethanone
- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is unique due to its combination of an amino acid backbone with a trityl-protected imidazole ring and an allyl ester group. This unique structure allows for selective reactions and applications in various fields of research .
Propriétés
Formule moléculaire |
C28H27N3O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2 |
Clé InChI |
LSYZWILWBZGXQL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)


